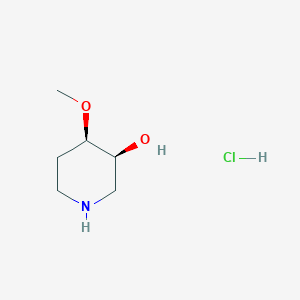
Iododifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iododifluoroacetic acid is a chemical compound with the molecular formula C2HF2IO2. It is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid, where two of the three hydrogen atoms on the alpha carbon are replaced with fluorine atoms, and the remaining hydrogen is replaced with an iodine atom
Métodos De Preparación
The synthesis of iododifluoroacetic acid typically involves the iodination of difluoroacetic acid. One common method includes the reaction of difluoroacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and the use of solvents such as chloroform . Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented.
Análisis De Reacciones Químicas
Iododifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding iodinated products.
Reduction: Reduction reactions can lead to the formation of difluoroacetic acid or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Iododifluoroacetic acid has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Mecanismo De Acción
The mechanism of action of iododifluoroacetic acid involves its ability to interact with various molecular targets. The presence of both iodine and fluorine atoms makes it a versatile compound for modifying the chemical properties of target molecules. It can participate in halogen bonding, which influences the reactivity and stability of the compounds it interacts with .
Comparación Con Compuestos Similares
Iododifluoroacetic acid can be compared with other similar compounds such as:
Difluoroacetic acid (CHF2COOH): Lacks the iodine atom, making it less reactive in certain substitution reactions.
Trifluoroacetic acid (CF3COOH): Contains three fluorine atoms, which significantly alters its acidity and reactivity compared to this compound.
Fluoroacetic acid (CH2FCOOH): Contains only one fluorine atom, resulting in different chemical properties and applications.
Propiedades
IUPAC Name |
2,2-difluoro-2-iodoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF2IO2/c3-2(4,5)1(6)7/h(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMXAMDVHXEDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-cyclopentylacetamide](/img/structure/B2727711.png)


![3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2727715.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2727716.png)



![5-bromo-13-(4-chlorophenyl)-6-hydroxy-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2727724.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B2727725.png)
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B2727726.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2727728.png)
